N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide
Overview
Description
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide: is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an amino group, diphenylethyl moiety, and a trifluoromethyl-substituted benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Amino Alcohol Intermediate: The synthesis begins with the preparation of the amino alcohol intermediate, which involves the reduction of a corresponding nitro compound using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Coupling with Benzenesulfonyl Chloride: The amino alcohol intermediate is then reacted with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form amine derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
The major products formed from these reactions include nitroso, nitro, and amine derivatives, as well as various substituted sulfonamides.
Scientific Research Applications
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-benzenesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide imparts unique properties, such as increased lipophilicity and enhanced stability, making it distinct from similar compounds
Properties
IUPAC Name |
N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c22-21(23,24)17-11-13-18(14-12-17)29(27,28)26-20(16-9-5-2-6-10-16)19(25)15-7-3-1-4-8-15/h1-14,19-20,26H,25H2/t19-,20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSQPMQOVRCKOM-PMACEKPBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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